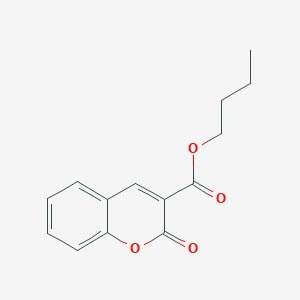

Butyl coumarin-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butyl coumarin-3-carboxylate is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Butyl coumarin-3-carboxylate can be synthesized through various methods that typically involve reactions with salicylaldehydes and other reagents. Recent advancements in synthetic methodologies have highlighted its versatility:

- One-Pot Reactions : A structured one-pot method has been developed for synthesizing 3-alkyl coumarins, including this compound, using salicylaldehydes and alkylating agents in the presence of photocatalysts under mild conditions. This method demonstrates good functional group tolerance and broad substrate scope, making it an efficient approach for producing various coumarin derivatives .

- Cascade Reactions : Innovative cascade reactions involving hydroxy cinnamic esters have also been reported, which can yield butyl coumarin derivatives through regioselective coupling reactions .

Biological Activities

This compound exhibits significant biological activities that make it a candidate for further research in pharmacology:

- Antimicrobial Properties : Studies indicate that coumarin derivatives, including this compound, possess antibacterial properties. They disrupt bacterial cell membranes and inhibit biofilm formation, which is crucial for controlling bacterial infections . The mechanism involves interference with flagellar motility and the production of extracellular polymeric substances (EPS), thus reducing bacterial adherence .

- Anticancer Effects : Research has shown that coumarins have potential anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers . The structure of this compound may enhance its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Pharmacological Applications

This compound and its analogs are being explored for their pharmacological potential:

- Neuroprotective Effects : Molecular docking studies suggest that certain coumarin derivatives can inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's . This inhibition is critical as it enhances acetylcholine levels in the brain.

- Antioxidant Activity : Coumarins are known for their antioxidant properties, which can protect cells from oxidative stress. This activity is vital for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Industrial Applications

The unique properties of this compound extend to various industrial applications:

- Fluorescent Probes : Coumarin-modified carbon quantum dots (CQDs) have been synthesized using butyl coumarin derivatives. These CQDs exhibit superior fluorescence characteristics, making them suitable for applications in bioimaging and biosensing due to their biocompatibility and luminescent properties .

- Agricultural Uses : Given its antimicrobial properties, this compound could be utilized in agricultural formulations to control plant pathogens, thereby enhancing crop protection strategies .

Case Studies

Several studies highlight the applications of this compound:

Propriétés

Numéro CAS |

7460-87-9 |

|---|---|

Formule moléculaire |

C14H14O4 |

Poids moléculaire |

246.26 g/mol |

Nom IUPAC |

butyl 2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C14H14O4/c1-2-3-8-17-13(15)11-9-10-6-4-5-7-12(10)18-14(11)16/h4-7,9H,2-3,8H2,1H3 |

Clé InChI |

DNSDRVXHFSEQRO-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC2=CC=CC=C2OC1=O |

SMILES canonique |

CCCCOC(=O)C1=CC2=CC=CC=C2OC1=O |

Key on ui other cas no. |

7460-87-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.